

1-methyl-1H-pyrazole-5-carbonyl chloride CAS number 84547-59-1

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Compound of Interest

Compound Name: 1-methyl-1H-pyrazole-5-carbonyl chloride

Cat. No.: B1598642

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An In-depth Technical Guide to **1-methyl-1H-pyrazole-5-carbonyl chloride** (CAS: 84547-59-1)

A Note to the Modern Researcher

This guide is structured to serve the discerning scientist. It eschews a rigid, templated format in favor of a logical narrative that delves into the core principles governing the utility of **1-methyl-1H-pyrazole-5-carbonyl chloride**. As a senior application scientist, my objective is not merely to present protocols but to illuminate the causal reasoning behind them, empowering you to adapt, troubleshoot, and innovate in your own research endeavors.

Part 1: The Strategic Importance of the 1-Methyl-1H-pyrazole Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in successful therapeutic agents. The pyrazole ring is one such "privileged scaffold"[1][2]. Its value is rooted in a unique combination of features:

- **Metabolic Fortitude:** The aromatic pyrazole core is generally robust against metabolic degradation, a critical characteristic for maintaining therapeutic concentrations in vivo.
- **Hydrogen Bonding Capabilities:** With two nitrogen atoms, the pyrazole ring can engage in crucial hydrogen bond interactions with biological targets like enzymes and receptors, often

forming the anchor point for molecular recognition[3].

- **Tunable Electronics and Sterics:** The pyrazole ring can be functionalized at multiple positions, allowing chemists to meticulously modulate the molecule's properties to optimize for potency, selectivity, and pharmacokinetic profiles.

The subject of this guide, **1-methyl-1H-pyrazole-5-carbonyl chloride**, is a premier building block for introducing this valuable scaffold. The methylation at the N1 position prevents tautomerism, locking the molecule into a single, predictable regioisomer. The acyl chloride at the C5 position provides a highly reactive handle for coupling reactions, making it an efficient and versatile synthetic tool[4].

Part 2: Core Properties and Safe Handling Protocols

A foundational principle of successful synthesis is a deep respect for the reagents.

Understanding the physicochemical properties of **1-methyl-1H-pyrazole-5-carbonyl chloride** is non-negotiable for its safe and effective use.

Quantitative Data Summary

Property	Value	Significance for the Researcher
CAS Number	84547-59-1[5][6][7]	The definitive identifier for ensuring you have the correct reagent.
Molecular Formula	C ₅ H ₅ ClN ₂ O[4][6][8]	Confirms elemental composition.
Molecular Weight	144.56 g/mol [6]	Critical for accurate stoichiometric calculations in reaction planning.
Appearance	White to off-white or pale yellow solid/liquid[4]	A significant deviation from this may indicate decomposition or impurity.
Storage	2-8°C under an inert atmosphere[6][8][9]	As an acyl chloride, it is highly sensitive to moisture. Strict anhydrous storage is mandatory to prevent hydrolysis to the inactive carboxylic acid.[10]

Safety & Handling: A Self-Validating System

Acyl chlorides are inherently reactive and must be handled with appropriate caution. The following protocol is designed as a self-validating system, where adherence to each step ensures both safety and experimental integrity.

- Engineering Controls: All manipulations must be conducted within a certified chemical fume hood to prevent inhalation of corrosive vapors[11][12]. Ensure an emergency eyewash station and safety shower are immediately accessible[12][13].
- Personal Protective Equipment (PPE):
 - Eye Protection: Chemical safety goggles and a face shield are mandatory[9].

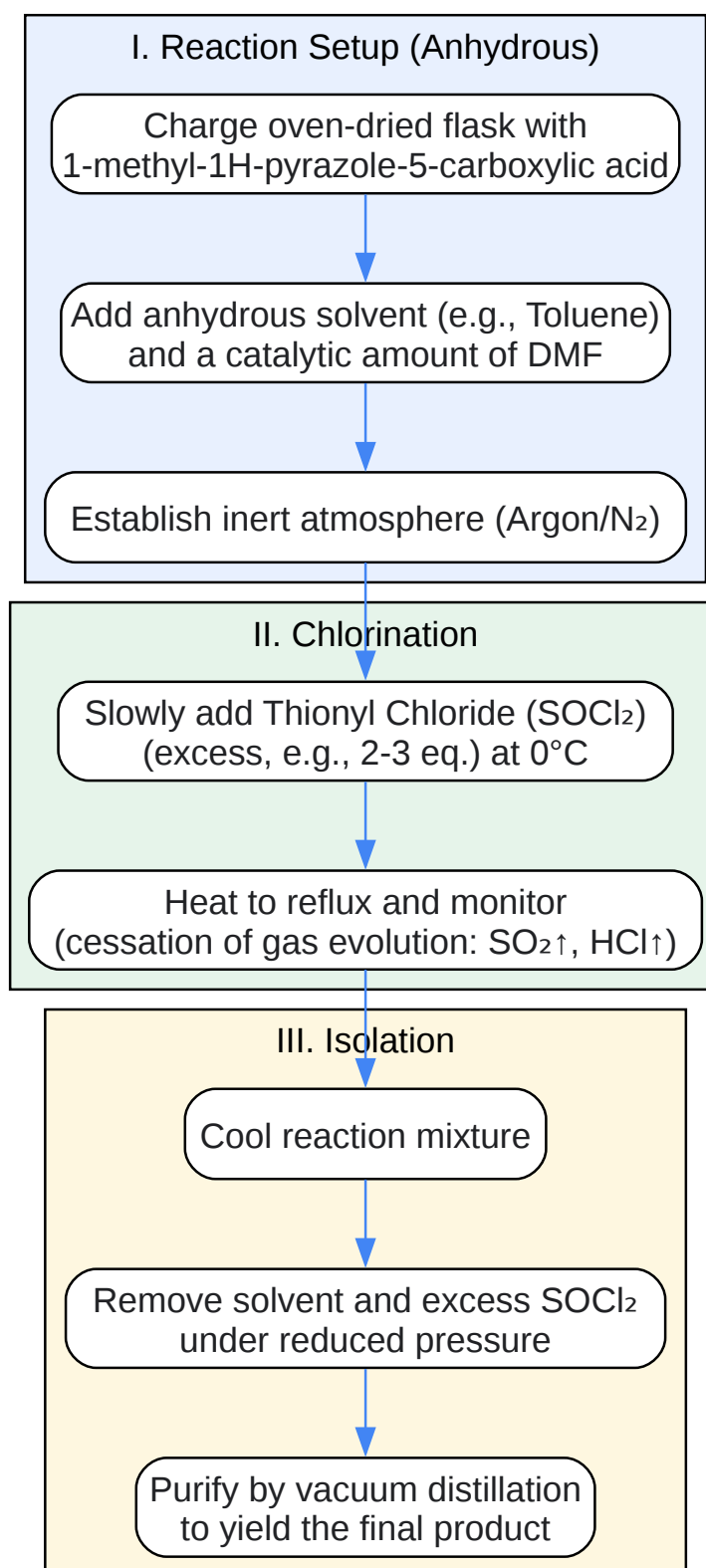
- Hand Protection: Use chemical-resistant gloves (e.g., nitrile) and inspect them before use. Employ proper glove removal technique to avoid skin contact[9].
- Body Protection: A flame-resistant lab coat and closed-toe shoes are required[10].
- Reactivity Hazards:
 - Moisture Sensitivity: This is the most critical handling parameter. The compound reacts violently with water, releasing toxic gas (HCl)[13]. Use only oven-dried glassware and anhydrous solvents. Handle under an inert atmosphere (e.g., Argon or Nitrogen) whenever possible[10].
 - Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, amines, and alcohols[11][13].

Part 3: Synthesis and Core Reactivity

Synthesis: The Logic of Chlorination

The most direct and common synthesis of **1-methyl-1H-pyrazole-5-carbonyl chloride** is via the chlorination of its corresponding carboxylic acid precursor.

Workflow: Synthesis from Carboxylic Acid



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Caption: Standard laboratory workflow for the synthesis of **1-methyl-1H-pyrazole-5-carbonyl chloride**.

Causality of Reagent Choice: Thionyl chloride (SOCl_2) is the preferred reagent over alternatives like oxalyl chloride for this transformation. The rationale is elegantly simple: the byproducts of the reaction, sulfur dioxide (SO_2) and hydrogen chloride (HCl), are gases[3]. This provides a powerful thermodynamic driving force, as their evolution from the reaction mixture shifts the equilibrium toward the product, in accordance with Le Châtelier's principle. This simplifies purification, as the major byproducts remove themselves.

Core Reactivity: The Amide Bond Formation

The primary application of **1-methyl-1H-pyrazole-5-carbonyl chloride** in drug development is as an acylating agent for the formation of amide bonds—a cornerstone reaction in medicinal chemistry[14][15].

Mechanism: Nucleophilic Acyl Substitution



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Caption: General mechanism for amide bond formation using **1-methyl-1H-pyrazole-5-carbonyl chloride**.

Part 4: Field-Proven Experimental Protocol

The following protocol for amide coupling is a robust, self-validating system. Each step is included for a specific causal reason to maximize yield and purity.

Objective: To synthesize a 1-methyl-1H-pyrazole-5-carboxamide derivative.

- System Preparation (The Anhydrous Imperative)

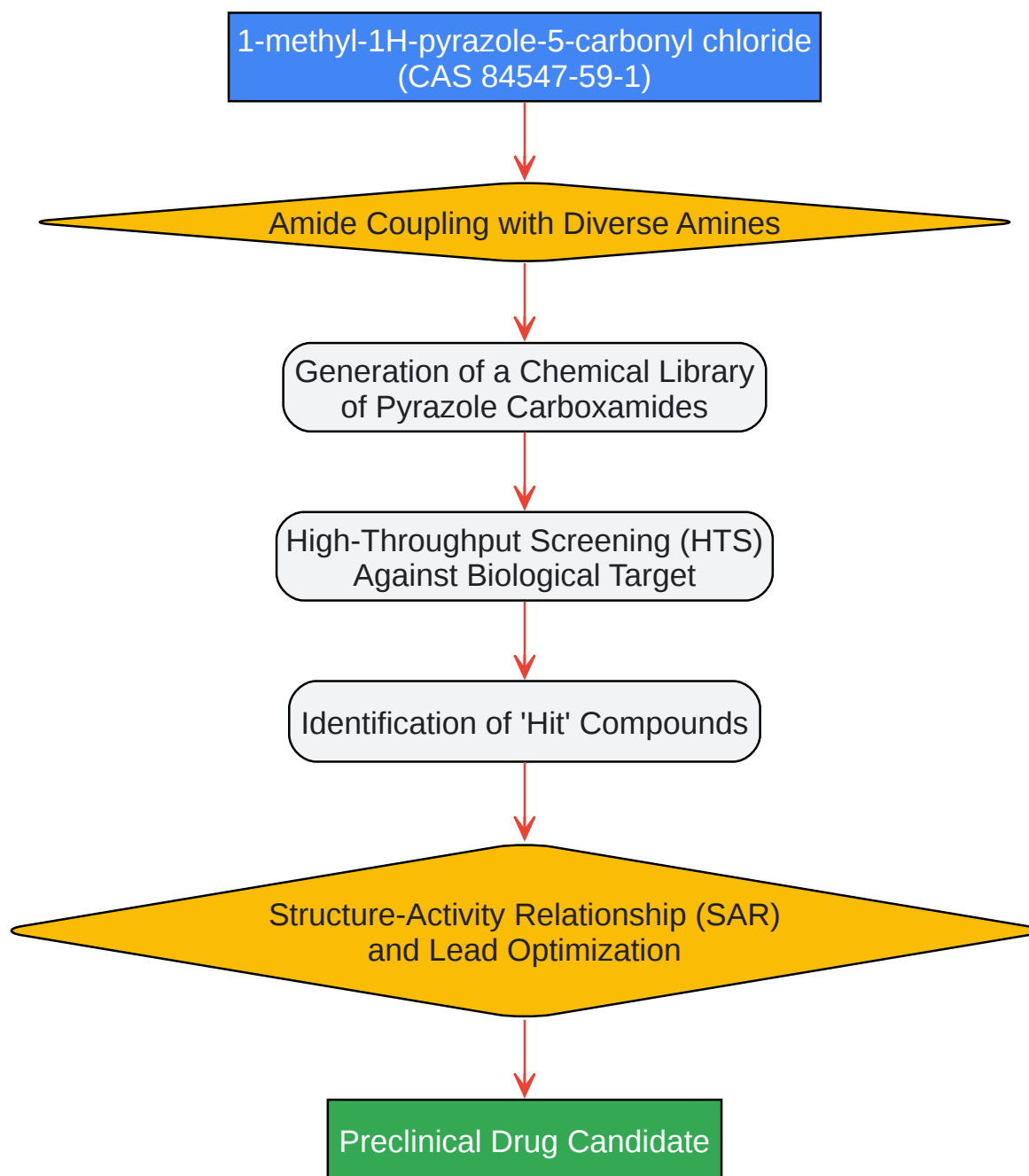
- Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool under a stream of inert gas (Argon or Nitrogen). This removes adsorbed water from the glassware, a critical step to prevent hydrolysis of the acyl chloride.
- Add the amine substrate (1.0 equivalent) and anhydrous dichloromethane (DCM) to the flask.
- Cool the solution to 0°C using an ice/water bath. This mitigates the exothermicity of the acylation reaction, preventing potential side reactions.
- Reagent Addition (Stoichiometric Control)
 - Add a non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.2 equivalents). Causality: This base is essential to neutralize the HCl byproduct generated during the reaction. Without it, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
 - Slowly, add a solution of **1-methyl-1H-pyrazole-5-carbonyl chloride** (1.1 equivalents) in anhydrous DCM to the cooled amine solution via a dropping funnel. The slight excess of the acylating agent ensures full consumption of the potentially more valuable amine substrate.
- Reaction and Monitoring (Empirical Verification)
 - Allow the reaction to slowly warm to room temperature and stir for 2-12 hours.
 - Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the limiting reagent is the primary indicator of completion.
- Workup and Purification (Isolation of the Target)
 - Quench the reaction by adding water.
 - Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
 - Combine the organic layers and wash sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution (to remove any remaining acid), and finally, brine (to begin the drying process).

- Dry the organic layer over anhydrous Na_2SO_4 or MgSO_4 , filter, and concentrate under reduced pressure.
- Purify the resulting crude material by flash column chromatography on silica gel to afford the pure amide product.

Part 5: Applications in Drug Discovery and Logical Progression

The pyrazole scaffold introduced by this reagent is present in numerous blockbuster drugs, often targeting kinases and other enzymes in oncology and inflammatory diseases^{[1][2]}. A recent study highlighted the synthesis of 1-methyl-1H-pyrazole-5-carboxamides as potent inhibitors of parasitic nematodes, though it also underscored the importance of early mitochondrial toxicity screening^[16].

Logical Flow: From Building Block to Drug Candidate



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Caption: The strategic pathway from a key building block to a preclinical drug candidate.

This guide has provided a comprehensive, technically-grounded overview of **1-methyl-1H-pyrazole-5-carbonyl chloride**. By understanding the principles behind its synthesis, handling,

and reactivity, researchers can effectively harness its power in the rational design and discovery of novel therapeutic agents.

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